![molecular formula C20H20N4O2 B5591779 N-cyclohexyl-2-(4-nitrophenyl)-4-quinazolinamine](/img/structure/B5591779.png)
N-cyclohexyl-2-(4-nitrophenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves multi-step chemical reactions starting from readily available precursors. A notable method for synthesizing related compounds includes acid-catalyzed multicomponent tandem double cyclization, allowing the construction of complex quinazoline structures from simpler molecules like arylglyoxal monohydrates, 2-aminobenzylamine, and trans-β-nitrostyrenes. This procedure efficiently builds the quinazoline ring system through a sequence of reactions, including imine formation, cyclization, Michael addition, and Henry cyclization, in a one-pot reaction (Cai et al., 2016).
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-2-(4-nitrophenyl)-4-quinazolinamine is characterized by the presence of a quinazoline core, substituted with a nitrophenyl group and a cyclohexylamine. The structural analysis often involves X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the spatial geometry of the substituents. Crystal structure studies of related compounds have highlighted key features like hydrogen bonding and π-π interactions, which are critical for the stability and reactivity of these molecules (Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, reductive cyclizations, and condensation reactions, which can be exploited to introduce different functional groups or to construct further complex molecular architectures. For example, the tin(II) chloride-mediated reductive cyclization of nitrophenyl-substituted quinazolinones demonstrates the versatility of these compounds in synthetic chemistry, leading to the formation of biheterocyclic structures with significant yields and purity (Roy et al., 2006).
properties
IUPAC Name |
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)16-12-10-14(11-13-16)19-22-18-9-5-4-8-17(18)20(23-19)21-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGNPMRDJNTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.